molecular formula C19H18N4O5S B2754197 N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396850-88-6

N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2754197
CAS No.: 1396850-88-6
M. Wt: 414.44
InChI Key: PBYKBXXCGZYZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an isoxazole ring and a tetrahydrothiazolo[5,4-c]pyridine ring . These structures are often found in biologically active compounds.


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates . The isoxazole ring could be formed through metal-free synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole and tetrahydrothiazolo[5,4-c]pyridine rings would likely contribute to the compound’s chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the isoxazole and tetrahydrothiazolo[5,4-c]pyridine rings. These structures are known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely result in a complex interplay of properties .

Scientific Research Applications

Antiprotozoal Agents

Compounds related to N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide have shown potential as antiprotozoal agents. Specifically, derivatives such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine exhibit strong DNA affinities and in vitro effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Synthesis of Heterocycles

The synthesis of heterocyclic compounds, such as isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities, can be facilitated by derivatives of this compound. These syntheses employ both conventional chemical methods and modern microwave techniques, indicating the compound's versatility in chemical synthesis (Youssef et al., 2012).

Antileukemic Activities

Furanyl, pyranyl, and ribosyl derivatives of related compounds have been explored for their antileukemic activities. Studies on compounds such as 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide derivatives have shown promise in this regard, offering potential pathways for developing new antileukemic drugs (Earl & Townsend, 1979).

Electrophilic Substitution Reactions

The compound and its derivatives can undergo various electrophilic substitution reactions. For instance, 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a related compound, has been synthesized and subjected to various electrophilic substitution reactions, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Aleksandrov & El’chaninov, 2017).

Synthesis of N-alkylated Derivatives

N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, a compound structurally similar to this compound, has been used to synthesize N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. This indicates the compound's potential as a precursor for synthesizing a variety of biologically active compounds (El-Essawy & Rady, 2011).

Properties

IUPAC Name

N-[5-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c24-17(14-4-2-8-27-14)21-19-20-11-5-6-23(10-16(11)29-19)18(25)12-9-15(28-22-12)13-3-1-7-26-13/h1,3,7,9,14H,2,4-6,8,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYKBXXCGZYZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.